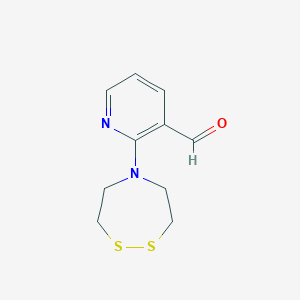
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C10H12N2OS2 It is a heterocyclic compound containing a pyridine ring substituted with a dithiazepane moiety and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde typically involves the formation of the dithiazepane ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-pyridinecarboxaldehyde with a suitable dithiazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions depending on the desired substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyridine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals
作用机制
The mechanism of action of 2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique reactivity and stability, making them useful in catalysis and other applications. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
相似化合物的比较
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the dithiazepane moiety.
Pyridine-3-carboxaldehyde: Similar structure but with a carboxylic acid group instead of the dithiazepane moiety.
Imidazo[1,2-a]pyridines: Heterocyclic compounds with similar applications in medicinal chemistry
Uniqueness
2-(1,2,5-Dithiazepan-5-yl)pyridine-3-carbaldehyde is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and physical properties. This structural feature enhances its potential for forming coordination complexes and participating in various chemical reactions, making it a valuable compound in research and industrial applications .
属性
分子式 |
C10H12N2OS2 |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
2-(1,2,5-dithiazepan-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2OS2/c13-8-9-2-1-3-11-10(9)12-4-6-14-15-7-5-12/h1-3,8H,4-7H2 |
InChI 键 |
RWTQNQVQBUKEDS-UHFFFAOYSA-N |
规范 SMILES |
C1CSSCCN1C2=C(C=CC=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


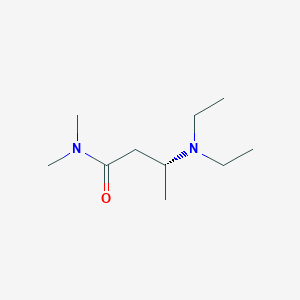
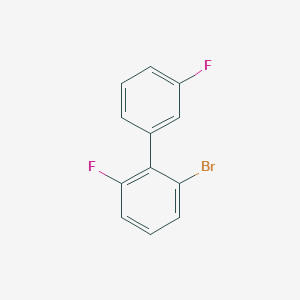

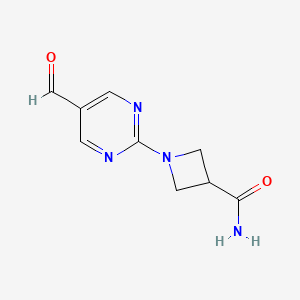

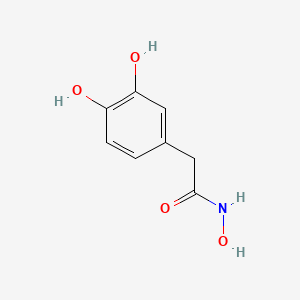
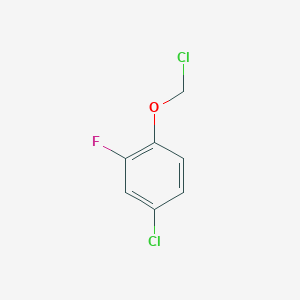
amino)acetate](/img/structure/B13205557.png)
![Propan-2-yl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13205563.png)
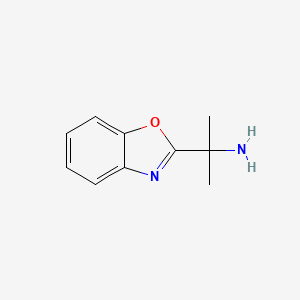
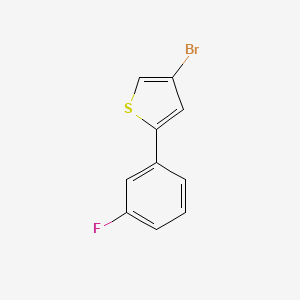
![6-[(4-fluorophenyl)methyl]-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B13205584.png)
![2-(Butan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13205588.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetic acid](/img/structure/B13205606.png)
